molecular formula C24H39Cl2NO2 B14477634 Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester CAS No. 66232-27-7

Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester

Cat. No.: B14477634
CAS No.: 66232-27-7
M. Wt: 444.5 g/mol
InChI Key: HEBYKHCHUCWIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a dodecyl ester group attached to an acetic acid moiety, which is further connected to a phenyl ring substituted with N,N-bis(2-chloroethyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester typically involves the esterification of acetic acid derivatives with dodecyl alcohol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and sometimes solvents to facilitate the reaction. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.

Scientific Research Applications

Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester has several scientific research applications, including:

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and developing new bioactive molecules.

    Medicine: Due to its structural features, the compound is investigated for its potential as an anticancer agent, particularly in targeting specific cellular pathways.

    Industry: It is used in the formulation of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound’s N,N-bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it may induce cell death by interfering with DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester
  • Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester
  • Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester

Uniqueness

Compared to similar compounds, acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester is unique due to its specific ester chain length, which influences its solubility, reactivity, and interaction with biological molecules. The dodecyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

CAS No.

66232-27-7

Molecular Formula

C24H39Cl2NO2

Molecular Weight

444.5 g/mol

IUPAC Name

dodecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C24H39Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-20-29-24(28)21-22-12-14-23(15-13-22)27(18-16-25)19-17-26/h12-15H,2-11,16-21H2,1H3

InChI Key

HEBYKHCHUCWIIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.